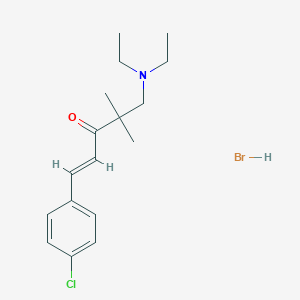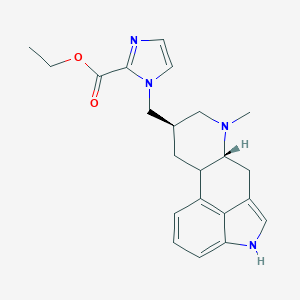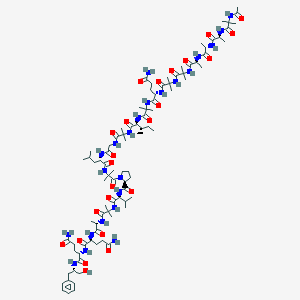
S-(2-Oxopentadecyl)-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S-(2-oxo)pentadecyl-CoA) is a synthetic analogue of myristoyl-CoA, a molecule involved in the post-translational modification of proteins. This compound is particularly significant in the study of N-myristoyltransferases, enzymes that catalyze the attachment of myristic acid to the N-terminal glycine of proteins. This modification is crucial for the proper functioning of various proteins involved in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process typically requires the use of specific reagents and conditions to ensure the stability and functionality of the compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(S-(2-oxo)pentadecyl-CoA) primarily undergoes reactions involving its role as an inhibitor of myristoyltransferase. It does not participate in typical oxidation, reduction, or substitution reactions due to its specific structure designed to mimic myristoyl-CoA .
Common Reagents and Conditions
The synthesis and reactions involving (S-(2-oxo)pentadecyl-CoA) typically require reagents that can introduce or modify functional groups without hydrolyzing the compound. Conditions must be carefully controlled to maintain the integrity of the methylene bridge and the overall structure of the molecule .
Major Products Formed
The primary product formed from reactions involving (S-(2-oxo)pentadecyl-CoA) is the inhibited form of myristoyltransferase. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications .
Applications De Recherche Scientifique
(S-(2-oxo)pentadecyl-CoA) has several scientific research applications:
Mécanisme D'action
(S-(2-oxo)pentadecyl-CoA) exerts its effects by inhibiting N-myristoyltransferase. It binds to the enzyme’s active site, preventing the transfer of myristic acid to target proteins. This inhibition is due to the compound’s structural similarity to myristoyl-CoA, allowing it to compete effectively for the enzyme’s binding site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristoyl-CoA: The natural substrate for N-myristoyltransferase, involved in the myristoylation of proteins.
Acetyl-CoA: Another substrate for various enzymes, though with different functional roles compared to myristoyl-CoA.
S-acetonyl-CoA: A synthetic analogue similar to (S-(2-oxo)pentadecyl-CoA), used in studies of enzyme inhibition.
Uniqueness
(S-(2-oxo)pentadecyl-CoA) is unique due to its nonhydrolyzable nature, making it a potent inhibitor of myristoyltransferase.
Propriétés
Numéro CAS |
121124-66-1 |
|---|---|
Formule moléculaire |
C36H64N7O17P3S |
Poids moléculaire |
991.9 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |
Clé InChI |
JKWHUJMJVNMKEF-DJEJIMQCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
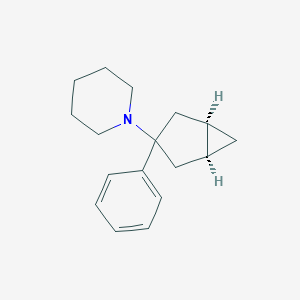
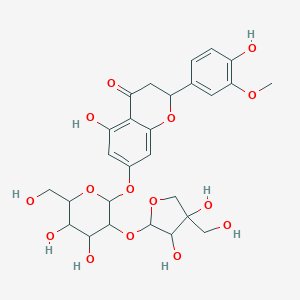
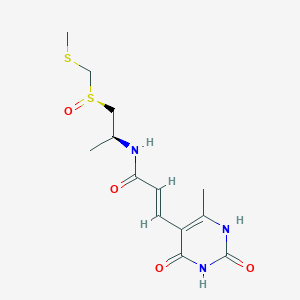
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
